molecular formula C13H10BrNO3 B1652138 3-(Benzyloxy)-5-bromopicolinic acid CAS No. 1393534-89-8

3-(Benzyloxy)-5-bromopicolinic acid

Cat. No. B1652138
CAS RN: 1393534-89-8
M. Wt: 308.13
InChI Key: RRBCYWSHMAGDMF-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-5-bromopicolinic acid” is a derivative of picolinic acid, which is a pyridine carboxylic acid . The “3-(Benzyloxy)” part suggests a benzyloxy group attached to the 3rd carbon of the picolinic acid ring, and the “5-bromo” part indicates a bromine atom attached to the 5th carbon .


Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-bromopicolinic acid” are not available, similar compounds such as 3-Benzyloxyphenylboronic acid are synthesized through various methods, including condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-bromopicolinic acid” can be inferred from its name. It likely has a picolinic acid core (a six-membered aromatic ring with a carboxylic acid group and a nitrogen atom), a benzyloxy group attached to the 3rd carbon, and a bromine atom attached to the 5th carbon .


Chemical Reactions Analysis

While specific reactions involving “3-(Benzyloxy)-5-bromopicolinic acid” are not available, similar compounds like 3-Benzyloxyphenylboronic acid are known to participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Synthesis of Biologically Active Compounds and Agrochemicals

3-(Benzyloxy)-5-bromopicolinic acid serves as a common building block for the preparation of various biologically active compounds or agrochemical products. Verdelet et al. (2011) developed a straightforward and efficient synthesis for 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, which are highly functionalizable pyridines. These compounds have been evaluated as partners for cross-coupling reactions, including Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, to synthesize targets relevant in biological contexts. The preparation of these pyridines opens up avenues for creating a diverse array of compounds with potential pharmaceutical and agricultural applications (Verdelet, T., Mercey, G., Correa, N., Jean, L., & Renard, P., 2011).

properties

IUPAC Name

5-bromo-3-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-10-6-11(12(13(16)17)15-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBCYWSHMAGDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222182
Record name 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393534-89-8
Record name 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393534-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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